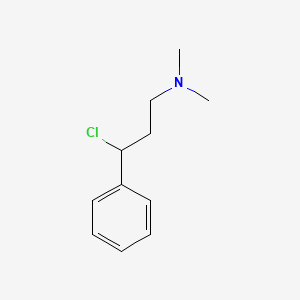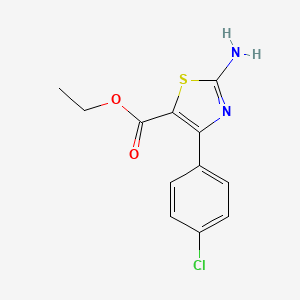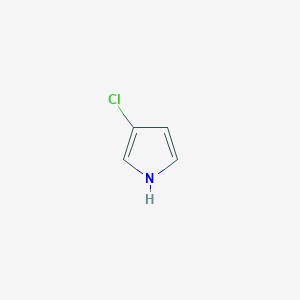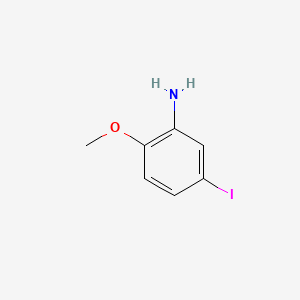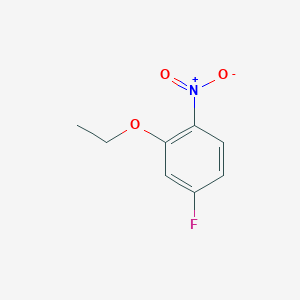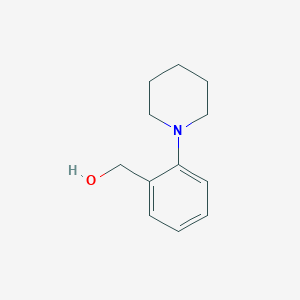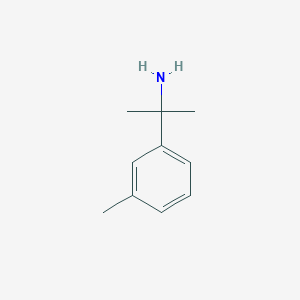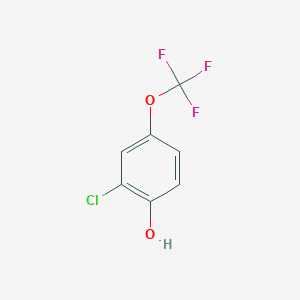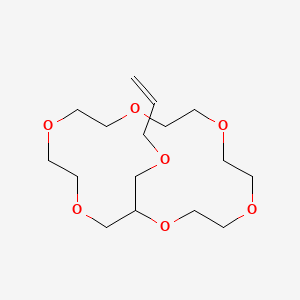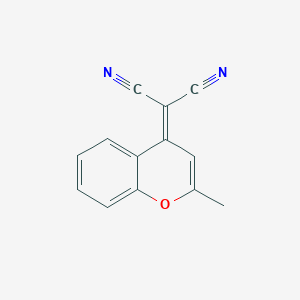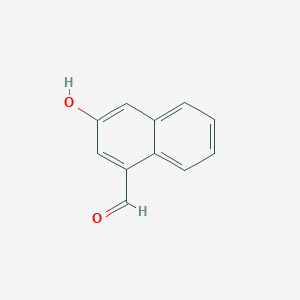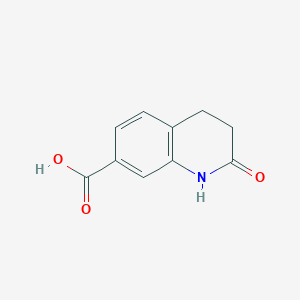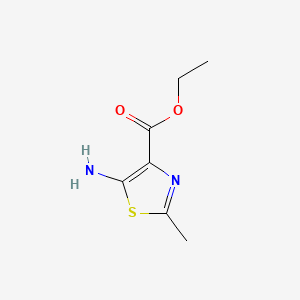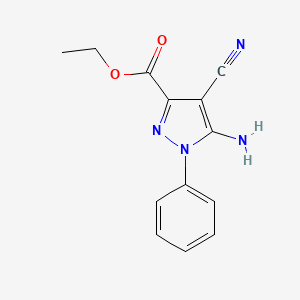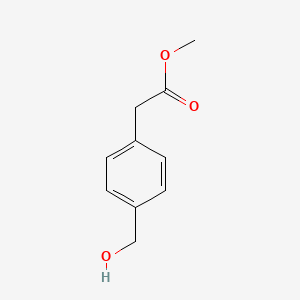
Methyl 2-(4-(hydroxymethyl)phenyl)acetate
Übersicht
Beschreibung
Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known as 4-hydroxybenzyl methyl acetate, is a synthetic organic compound with a variety of applications in the fields of science and industry. It is a white solid that is soluble in organic solvents, such as ethanol and acetone, and is used as a reagent for chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and cosmetics. In addition, it has been used in the development of new materials, such as polymers, and in the production of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application Summary : Methyl 2-(4-(hydroxymethyl)phenyl)acetate is used in the synthesis of a new alkylaminophenol compound .
- Method : The compound is synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .
- Results : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Synthesis of Alkylaminophenol Compounds
- Field : Chemistry
- Application Summary : Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a chemical compound with the CAS Number: 155380-11-3 . It is a solid at room temperature and has a molecular weight of 180.2 .
- Results : This compound is used in various chemical reactions, but specific applications are not mentioned .
- Field : Organic Chemistry
- Application Summary : A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, is synthesized using Methyl 2-(4-(hydroxymethyl)phenyl)acetate .
- Method : The compound is synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .
- Results : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Chemical Properties
Synthesis of Alkylaminophenol Compounds
- Field : Chemistry
- Application Summary : Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a chemical compound with the CAS Number: 155380-11-3 . It is a solid at room temperature and has a molecular weight of 180.2 .
- Results : This compound is used in various chemical reactions, but specific applications are not mentioned .
- Field : Organic Chemistry
- Application Summary : A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, is synthesized using Methyl 2-(4-(hydroxymethyl)phenyl)acetate .
- Method : The compound is synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .
- Results : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Chemical Properties
Synthesis of Alkylaminophenol Compounds
Eigenschaften
IUPAC Name |
methyl 2-[4-(hydroxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDQUDYCTIKKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503105 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(hydroxymethyl)phenyl)acetate | |
CAS RN |
155380-11-3 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

